Stiripentol is an anticonvulsant compound [, ]. Structurally unrelated to other anticonvulsants, it falls under the classification of α-ethylene alcohols []. In scientific research, stiripentol serves as a valuable tool for investigating neuronal excitability, GABAergic neurotransmission, and potential therapeutic targets for epilepsy and other neurological disorders [, , ].
Molecular Structure Analysis
One study reports the degradation of stiripentol under acidic conditions, leading to the formation of a single degradation product. This product was characterized using ¹H-NMR, ¹³C-NMR spectroscopy, and ion trap mass spectrometry []. Specific details about other chemical reactions involving stiripentol are not provided in the available research.
Mechanism of Action
Stiripentol acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, particularly those containing the α3 subunit, enhancing GABAergic neurotransmission [, , , , ]. It also inhibits neuronal lactate dehydrogenase 5 isoenzyme []. Additionally, stiripentol exhibits potent inhibition of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which affects the metabolism of other antiepileptic drugs like clobazam and valproate [, , , , , , , ]. This cytochrome P450 inhibition contributes to its anticonvulsant effects through pharmacokinetic interactions [, ].
Physical and Chemical Properties Analysis
Stiripentol exhibits poor aqueous solubility []. It exists in amorphous and crystalline states, with a glass transition temperature (Tg) of 246.2 ± 0.5 K []. Crystallization from the melt occurs in its stable crystalline form, with a very low nucleation rate []. Further research is needed to fully elucidate its physical and chemical properties.
Applications
Investigating GABAergic neurotransmission: Stiripentol serves as a pharmacological tool to study the role of GABAA receptors, particularly α3-containing receptors, in neuronal excitability and seizure control [, ].
Developing in vitro and in vivo models of epilepsy: Stiripentol's ability to modulate seizure susceptibility in animal models makes it valuable for studying epilepsy mechanisms and testing novel anticonvulsant therapies [, , , ].
Exploring potential therapeutic targets for hyperoxaluria: Research indicates that stiripentol's inhibition of lactate dehydrogenase 5 isoenzyme could lead to reduced oxalate production in the liver, presenting a potential therapeutic avenue for hyperoxaluria and ethylene glycol poisoning [, ].
Understanding drug-drug interactions: Stiripentol's potent inhibition of cytochrome P450 enzymes provides a model for studying drug-drug interactions, particularly those involving antiepileptic medications [, , , ].
Future Directions
Elucidating the full therapeutic potential of stiripentol: Research on stiripentol's effects beyond its current applications, such as in glioblastoma treatment or bone health, requires further exploration [, ].
Investigating stiripentol's long-term effects: Further research is necessary to comprehensively evaluate the long-term impact of stiripentol on various physiological systems, including reproductive health [].
Developing novel drug delivery systems: Addressing stiripentol's poor aqueous solubility could lead to more effective drug formulations and delivery methods [].
Related Compounds
N-Desmethyl-Clobazam (NCLB)
Compound Description: N-Desmethyl-Clobazam is the active metabolite of Clobazam, both being anticonvulsant drugs. Stiripentol, a potent inhibitor of CYP2C19 and CYP3A4 enzymes, significantly affects NCLB's pharmacokinetics [, ]. This inhibition leads to a marked increase in NCLB's concentration-to-dose ratio in individuals with extensive CYP2C19 metabolism but a decrease in those with poor metabolism [].
Relevance: This interaction is particularly crucial in managing Dravet syndrome, where the Stiripentol, Clobazam, and Valproate combination is a common treatment strategy. The differential effect of Stiripentol on NCLB levels based on CYP2C19 phenotype emphasizes the importance of personalized medicine in optimizing treatment outcomes for Dravet syndrome [].
Clobazam
Compound Description: Clobazam, an anticonvulsant medication, is often used in conjunction with Stiripentol for treating refractory epilepsy, particularly Dravet syndrome [, , , , ]. Stiripentol, a potent inhibitor of cytochrome P450 enzymes, significantly impacts Clobazam's metabolism, leading to elevated plasma concentrations of Clobazam [, , , ].
Relevance: This interaction necessitates careful dosage adjustments of Clobazam when co-administered with Stiripentol to avoid potential side effects []. While the combination demonstrates efficacy in managing seizures, particularly in Dravet syndrome, the synergistic effects and individual contributions of Stiripentol and Clobazam are still under investigation [, ].
Valproic Acid
Compound Description: Valproic Acid, an anticonvulsant, is frequently used with Stiripentol and Clobazam in managing Dravet syndrome [, , , , ]. Similar to Clobazam, Stiripentol's inhibitory effect on cytochrome P450 enzymes can elevate Valproic Acid plasma concentrations [, ].
Relevance: This interaction requires careful dosage adjustments of Valproic Acid when used in conjunction with Stiripentol to mitigate potential adverse effects. Despite requiring dose adjustments, the Valproate, Clobazam, and Stiripentol combination, along with other therapies, remains crucial in managing the pharmacoresistant seizures associated with Dravet syndrome [, ].
Carbamazepine
Compound Description: Carbamazepine is an anticonvulsant drug whose metabolism is significantly affected by Stiripentol [, ]. Stiripentol potently inhibits the biotransformation of Carbamazepine to its active metabolite, carbamazepine 10,11-epoxide, by CYP3A4 and CYP2C8 enzymes [].
Relevance: This interaction underscores the potential for Stiripentol to significantly alter the pharmacokinetics of Carbamazepine, potentially leading to a decrease in its therapeutic effect or an increase in adverse effects. Clinicians should be aware of this interaction and consider appropriate monitoring and dosage adjustments when co-administering these drugs [, ].
Saquinavir
Compound Description: Saquinavir is an antiretroviral drug primarily used to treat HIV/AIDS. Studies investigated the potential inhibitory effect of Stiripentol on Saquinavir metabolism, considering Stiripentol's known influence on cytochrome P450 enzymes, particularly CYP3A4 []. In vitro studies revealed that Stiripentol acts as a weak inhibitor of Saquinavir metabolism [].
Relevance: While Stiripentol exhibits a potent inhibitory effect on Carbamazepine metabolism, its impact on Saquinavir is significantly weaker. This difference highlights the varying degrees of inhibition Stiripentol can exert on different drugs metabolized by the same CYP enzyme, emphasizing the need to consider individual drug characteristics in drug-drug interaction studies [].
4-Deoxypyridoxine Hydrochloride
Compound Description: 4-Deoxypyridoxine Hydrochloride is a convulsant agent used to induce seizures in animal models, specifically in studies investigating the efficacy of anticonvulsant drugs [].
Relevance: In a study evaluating Stiripentol’s acute efficacy in a monkey model, 4-Deoxypyridoxine Hydrochloride was used to provoke seizures, allowing researchers to compare the effects of Stiripentol with other anticonvulsants, including Valproate []. This comparison helped elucidate Stiripentol's mechanism of action in suppressing seizure activity [].
Phenytoin
Compound Description: Phenytoin is an anticonvulsant drug whose metabolism is significantly affected by Stiripentol []. Stiripentol's potent inhibition of cytochrome P450 enzymes, particularly CYP2C9 which primarily metabolizes Phenytoin, can lead to dramatically increased Phenytoin plasma levels [].
Relevance: This interaction poses a significant risk of Phenytoin toxicity, characterized by symptoms such as dizziness, ataxia, and even coma. Therefore, co-administration of Stiripentol and Phenytoin warrants extreme caution, necessitating dosage adjustments of Phenytoin and close monitoring of patients for potential adverse events [].
Phenobarbital
Compound Description: Phenobarbital is a barbiturate medication with anticonvulsant properties. Similar to Phenytoin, Stiripentol's strong inhibition of cytochrome P450 enzymes significantly impacts Phenobarbital metabolism, potentially leading to elevated Phenobarbital levels [].
Relevance: This interaction presents a risk of Phenobarbital toxicity, requiring close monitoring and dosage adjustments to ensure patient safety. The significant interaction between these two drugs underscores the importance of considering the potential for metabolic interactions when combining Stiripentol with other anticonvulsant medications [].
Ethylene Glycol
Compound Description: Ethylene Glycol is a toxic compound that, when metabolized, forms oxalic acid, leading to acute kidney injury. Stiripentol has shown a protective effect against ethylene glycol poisoning by inhibiting the formation of oxalate in the liver [, ].
Relevance: The ability of Stiripentol to reduce oxalate production and protect against ethylene glycol-induced renal damage suggests a potential therapeutic application beyond its established role as an anticonvulsant, particularly in treating acute oxalate poisoning [, ].
γ‐Aminobutyric Acid (GABA)
Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system. Stiripentol exerts its anticonvulsant effects, at least in part, by enhancing GABAergic neurotransmission [, , , ]. It achieves this enhancement by acting as a positive allosteric modulator of GABAA receptors, particularly those containing the α3 subunit, which are prevalent in the immature brain [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SQ-109 is an orally active, small molecule antibiotic for treatment of pulmonary TB. Currently in Phase I clinical trials, SQ-109 could replace one or more drugs in the current first-line TB drug regimen, simplify therapy, and shorten the TB treatment regimen. Antibiotic SQ109 is an orally available, acid-stable diamine antibiotic, with potential antimicrobial activity against a variety of bacteria including Helicobacter pylori (H. pylori) and Mycobacterium tuberculosis (M. Tuberculosis). As an ethambutol analogue with asymmetric structure, SQ109 does not act on the same target as ethambutol. However, this agent interferes with cell wall synthesis, thereby causing weakening of the cell wall and ultimately cell lysis.
9-(tetrahydrofuryl)adenine is a nucleoside analogue that is adenine in which the nitrogen at position 9 has been substituted by a tetrahydrofuran-2-yl group. It is an adenylate cyclase inhibitor. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor. It is a nucleoside analogue and a member of oxolanes. It is functionally related to an adenine.
2-[[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid is a monobactam. A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms. Aztreonam is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. Aztreonam therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury. Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.